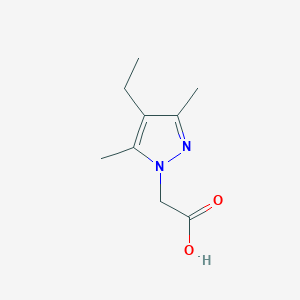

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Beschreibung

(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a 1H-pyrazole core substituted with ethyl (at position 4), methyl (at positions 3 and 5), and an acetic acid group (at the N1 position). Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol (estimated from analogs in ). Pyrazole derivatives are widely studied for their roles in coordination chemistry, medicinal applications, and as intermediates in organic synthesis.

Eigenschaften

IUPAC Name |

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-8-6(2)10-11(7(8)3)5-9(12)13/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHKKHQEJQBWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675465 | |

| Record name | (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177352-85-0 | |

| Record name | (4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Pyrazole Derivatives with Acetic Acid Derivatives

The primary method reported involves the condensation of a substituted pyrazole with acetic acid or its activated derivatives (e.g., acetic anhydride, esters). The reaction typically proceeds under reflux conditions in suitable solvents such as ethanol or dimethylformamide (DMF), often with the presence of catalysts or bases.

- The pyrazole ring with substituents at positions 3, 4, and 5 is first synthesized or obtained.

- The nitrogen atom at position 1 is then alkylated or acylated with an acetic acid derivative to form the acetic acid moiety attached to the pyrazole nitrogen.

This method benefits from straightforward reaction conditions and good yields.

Ester Hydrolysis Route

An alternative approach involves synthesizing the ethyl ester derivative of the pyrazolyl acetic acid followed by hydrolysis to the free acid.

- For example, ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate can be prepared by reacting the pyrazole derivative with ethyl bromoacetate or similar reagents.

- Subsequent hydrolysis of the ester under acidic or basic conditions yields this compound.

Example Hydrolysis Conditions:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ester preparation | Reaction with ethyl bromoacetate in DMF | ~80 | Base-catalyzed alkylation |

| Hydrolysis | Hydrazine hydrate in methanol, room temp, 3 h | 70-80 | Mild conditions, avoids overreaction |

This route allows for purification at the ester stage and controlled conversion to the acid.

One-Pot Synthesis via β-Dicarbonyl Compounds and Hydrazine in Acetic Acid

Recent research has demonstrated efficient one-pot syntheses of pyrazole derivatives by reacting β-dicarbonyl compounds (such as ethyl acetoacetate) with hydrazine derivatives in the presence of acetic acid.

- The reaction proceeds via formation of an enaminone intermediate.

- Acetic acid serves both as solvent and catalyst, facilitating cyclization to the pyrazole ring.

- This method can be adapted to introduce substituents at the 3, 4, and 5 positions of the pyrazole ring.

- After ring formation, acetic acid moiety can be introduced or revealed by further reaction steps.

This approach is advantageous for its shorter reaction times, high yields, and broad substrate scope.

Alkylation Using Dimethyl Carbonate in the Presence of Sodium Hydride

A patented method for synthesizing pyrazole carboxylate esters involves:

- Reacting ethyl 3-ethyl-5-pyrazolecarboxylate with sodium hydride (NaH) and dimethyl carbonate in DMF at 110°C for 4 hours.

- The reaction mixture is then worked up by distillation and extraction to isolate the ester product.

- Subsequent hydrolysis yields the corresponding carboxylic acid.

This method provides high yields (~80%) and uses relatively mild reagents and conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with Acetic Acid Derivatives | Pyrazole derivative + acetic acid/anhydride, reflux in ethanol/DMF | 70-85 | Simple, direct acylation | Requires pure pyrazole precursor |

| Ester Hydrolysis | Ethyl ester + hydrazine hydrate in methanol, RT, 3 h | 70-80 | Mild conditions, good control | Two-step process |

| One-pot β-Dicarbonyl + Hydrazine | β-Dicarbonyl compound + hydrazine in acetic acid, reflux 6-8 h | 75-90 | Efficient, broad substrate scope | Requires optimization per substrate |

| Alkylation with Dimethyl Carbonate | Pyrazole ester + NaH + dimethyl carbonate in DMF, 110°C, 4 h | ~80 | High yield, scalable | Requires strong base (NaH) |

Research Findings and Notes

- The pyrazole ring substitution pattern (3,5-dimethyl and 4-ethyl) is critical for the biological activity and influences the reaction pathway and conditions.

- The acetic acid moiety attached at the nitrogen atom is typically introduced via alkylation or acylation steps.

- Solvent choice (ethanol, DMF, acetic acid) and temperature control are essential to optimize yield and purity.

- One-pot syntheses using acetic acid as solvent and catalyst have shown promise in reducing reaction times and simplifying purification.

- Hydrolysis of esters is commonly performed under mild conditions using hydrazine hydrate or aqueous acid/base to avoid decomposition of the pyrazole ring.

- Use of sodium hydride and dimethyl carbonate offers an alternative green chemistry approach with good yields and operational simplicity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties:

Studies have shown that this compound possesses significant antibacterial and antifungal activities. For instance:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.025 |

| This compound | Escherichia coli | 0.030 |

Antifungal Activity:

The compound also demonstrates antifungal properties against strains like Candida albicans and Aspergillus niger, with inhibition zones indicating effective action comparable to standard antifungal agents .

Medical Research

Ongoing studies are exploring the potential of this compound as a therapeutic agent. Its mechanisms of action may involve the inhibition of specific enzymes and receptors relevant to disease pathways.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of pyrazole derivatives similar to this compound. Results indicated that modifications on the pyrazole ring could enhance anti-inflammatory activity in animal models, significantly reducing inflammation markers when administered orally.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Research into the cytotoxic effects of pyrazole derivatives revealed that certain modifications led to increased apoptosis in cancer cell lines. This suggests a potential application for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-y)acetic acid in cancer therapy .

Wirkmechanismus

The mechanism of action of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, they can interact with various receptors and proteins, modulating biological pathways involved in cell proliferation, apoptosis, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

(3,5-Dimethyl-1H-pyrazol-4-yl)Acetic Acid

- Structure : Methyl groups at C3 and C5, acetic acid at C3.

- Molecular Formula : C₇H₁₀N₂O₂, MW = 154.17 g/mol .

- Key Differences : Lacks the ethyl group at C4, with the acetic acid attached to the pyrazole ring (C4) instead of N1.

- Implications : Reduced steric bulk compared to the target compound. The C4-acetic acid substitution may alter hydrogen-bonding interactions in coordination chemistry or biological targets .

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)Propanoic Acid

- Structure: Propanoic acid (CH₂CH₂COOH) at N1, ethyl at C4, methyl at C3/C5.

- Molecular Formula : C₁₀H₁₆N₂O₂, MW = 196.25 g/mol .

- Key Differences: Longer carbon chain (propanoic vs. acetic acid) increases molecular weight and lipophilicity. This may enhance membrane permeability in biological systems but reduce solubility .

Functional Group Modifications

Ethyl (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)Acetate

- Structure : Ethyl ester of acetic acid at N1, iodine substituent at C4.

- Molecular Formula : C₉H₁₃IN₂O₂, MW = 308.12 g/mol .

- Key Differences: The iodine atom introduces a heavy halogen, useful in radiopharmaceuticals.

[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]Acetic Acid

- Structure : Difluoromethyl groups at C3/C5, acetic acid at N1.

- Molecular Formula : C₇H₆F₄N₂O₂, MW = 226.13 g/mol .

- Key Differences: Fluorine substituents enhance electronegativity and metabolic stability. This compound may exhibit improved bioavailability compared to non-fluorinated analogs .

Coordination Chemistry

- Target Compound: The acetic acid group enables chelation with metals.

- Analog Comparison: Propanoic acid derivatives (e.g., C10H16N2O2) may exhibit stronger binding due to extended chain flexibility, while iodine-substituted esters (e.g., C9H13IN2O2) could serve as imaging agents .

Medicinal Chemistry

- Neurotropic Activity: Pyrano[3,4-c]pyridine derivatives with pyrazole substituents (e.g., compound 1 in ) demonstrate neurotropic effects. The target compound’s ethyl group may enhance blood-brain barrier penetration compared to simpler methyl analogs .

- Substituent variations (e.g., iodine, fluorine) could modulate selectivity and potency .

Biologische Aktivität

(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, with the molecular formula CHNO and a molecular weight of 182.22 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Target and Mode of Action

Research indicates that pyrazole derivatives, including this compound, may interact with various biological targets. Notably, similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels and signaling pathways. Additionally, these compounds can modulate the cyclic adenosine monophosphate (cAMP) pathway, which is crucial for many physiological processes.

Biochemical Pathways

The compound is thought to influence multiple biochemical pathways associated with inflammation and cancer progression. Its structural characteristics allow it to participate in reactions that yield bioactive metabolites capable of exerting various pharmacological effects .

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, this compound has demonstrated potential against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Similar pyrazole derivatives have shown efficacy in reducing inflammation in various animal models by inhibiting pro-inflammatory cytokines .

Anticancer Potential

Recent studies have evaluated the anticancer properties of pyrazole derivatives. This compound has been tested against several cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma), showing significant antiproliferative activity. The results suggest that this compound could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Anticancer Activity

A study focused on novel pyrazole derivatives demonstrated that this compound exhibited cytotoxicity against HepG2 and A549 cell lines. The half-maximal inhibitory concentration (IC50) values were determined using dose-response curves generated through GraphPad Prism software. The findings indicated a strong correlation between structural modifications in the pyrazole ring and enhanced anticancer activity .

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of this compound were assessed in a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This study supports the hypothesis that pyrazole derivatives can modulate inflammatory responses effectively .

Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid in laboratory settings?

- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Dust generation must be controlled via exhaust ventilation. In case of skin exposure, wash immediately with soap and water; for eye contact, rinse with water for ≥15 minutes . Avoid incompatibles like strong oxidizers, and store the compound in a dry, cool environment away from ignition sources .

Q. What spectroscopic techniques are suitable for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of FT-IR to identify functional groups (e.g., C=O stretch at ~1768 cm⁻¹, pyrazole ring vibrations at ~1586 cm⁻¹) and NMR (¹H and ¹³C) to confirm substituent positions. For example, pyrazole protons typically appear as singlets (δ ~5.8–6.2 ppm), while methyl and ethyl groups show resonances at δ 1.2–2.5 ppm . Mass spectrometry (HRMS) can validate molecular weight (e.g., [M+H]+ at m/z 195.1) .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : A common method involves alkylation of 4-ethyl-3,5-dimethylpyrazole with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, condensation reactions using acetylacetone derivatives with glycine esters, followed by hydrolysis, yield the acetic acid moiety . Purity is optimized via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation of metal complexes involving this ligand?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., M–N vs. M–O coordination) can arise from solvent effects or polymorphism. Cross-validate using single-crystal X-ray diffraction (SHELX refinement ) and EPR spectroscopy for paramagnetic metals like Cu(II). For example, in Co(II) complexes, Jahn-Teller distortions may require high-resolution data (≤0.8 Å) to confirm geometry .

Q. What strategies mitigate decomposition of this compound under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal degradation via hydrolysis of the acetic acid group at extremes (pH <3 or >10). To stabilize, use neutral pH (6–8) with chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation. Lyophilization or storage in anhydrous DMSO at –20°C extends shelf life .

Q. How does the ligand’s substituent pattern influence coordination behavior in transition-metal complexes?

- Methodological Answer : The ethyl and methyl groups enhance steric bulk, favoring κ²-N,O coordination (pyrazole N and acetate O) over κ¹ modes. For example, Cu(II) complexes exhibit square-planar geometries with ligand-to-metal charge transfer (LMCT) bands at ~450 nm in UV-Vis. Compare with analogs like 3,5-diiodo derivatives, where halogen substituents increase Lewis acidity, altering redox potentials .

Q. What computational methods are effective for predicting the ligand’s bioactivity in drug discovery pipelines?

- Methodological Answer : Perform docking studies (AutoDock Vina) using PyRx to assess binding affinity to targets like cyclooxygenase-2 (COX-2). Complement with QSAR models (DRAGON descriptors) to correlate substituent effects (e.g., logP, polar surface area) with anti-inflammatory activity. Validate via in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.